![molecular formula C12H8Cl2N2O3 B241298 (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has also been suggested that it may exert its antibacterial and antifungal effects by disrupting the cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has various biochemical and physiological effects. In vitro studies have shown that it exhibits potent anticancer activity against various cancer cell lines. Furthermore, it has also been shown to exhibit antibacterial and antifungal activity against various bacterial and fungal strains. However, further studies are required to determine its toxicity and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile in lab experiments include its potential as an anticancer, antibacterial, and antifungal agent. Furthermore, it also has potential as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are various future directions for the study of (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile. Firstly, further studies are required to determine its toxicity and potential side effects. Secondly, studies are required to determine its potential as a therapeutic agent for various diseases. Furthermore, studies are also required to determine its potential as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis of (6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile involves the reaction of 2-(2-chloroacetyl)benzonitrile with 2,3-dihydro-1H-inden-2-one in the presence of a base. The reaction proceeds via a spirocyclization process, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. In addition, it has also been studied for its potential as an antibacterial and antifungal agent. Furthermore, it has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C12H8Cl2N2O3 |
---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
2-(6//',7//'-dichloro-2//'-oxospiro[1,3-dioxolane-2,3//'-indole]-1//'-yl)acetonitrile |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-8-2-1-7-10(9(8)14)16(4-3-15)11(17)12(7)18-5-6-19-12/h1-2H,4-6H2 |
InChI-Schlüssel |
CEJIPUOFGJTWJM-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N |
Kanonische SMILES |
C1COC2(O1)C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.